molecular formula C11H19NO3 B2673263 tert-Butyl (2-oxocyclohexyl)carbamate CAS No. 145106-47-4; 149524-64-1; 291533-10-3

tert-Butyl (2-oxocyclohexyl)carbamate

Cat. No.: B2673263
CAS No.: 145106-47-4; 149524-64-1; 291533-10-3
M. Wt: 213.277
InChI Key: GHIGUHHFUUAJJN-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a ketone group (2-oxo) and a tert-butoxycarbonyl (Boc) protecting group. Its structure is pivotal in organic synthesis, particularly as an intermediate in pharmaceutical research. The compound is synthesized via Boc protection of norketamine derivatives, achieving an 85% yield under optimized conditions using di-tert-butyl dicarbonate and potassium carbonate in toluene . Key applications include its role as a protected amine precursor in ketamine metabolite synthesis and as a building block for complex bioactive molecules . Analytical characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HRMS confirms its purity and structural integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Intermediate Role

tert-Butyl (2-oxocyclohexyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds. One notable application is in the production of hydroxynorketamine, which is being researched for its potential antidepressant effects. Hydroxynorketamine is a metabolite of ketamine, a drug known for its anesthetic and rapidly acting antidepressant properties .

Medicinal Chemistry Applications

  • Antidepressant Development :
    • The compound plays a crucial role in synthesizing hydroxynorketamine, which has shown promise in treating depression without the side effects associated with traditional antidepressants. Studies indicate that hydroxynorketamine may provide rapid relief from depressive symptoms .
  • Pharmacokinetic Enhancements :
    • This compound has been explored as a bioisostere to improve the pharmacokinetic properties of existing drugs. For instance, it has been suggested that modifications using this compound can enhance drug solubility and selectivity, thereby increasing therapeutic efficacy .

Case Study 1: Hydroxynorketamine Synthesis

Research has demonstrated that this compound serves as a vital intermediate in synthesizing hydroxynorketamine. The synthesis involves several steps where the compound facilitates the formation of key functional groups essential for biological activity. The study highlights the efficiency of this compound in producing derivatives with enhanced antidepressant properties .

Case Study 2: Drug Design and Rigid Linkers

In drug design, this compound has been employed as a rigid linker to improve the structural integrity of drug candidates. Its incorporation into drug molecules has been shown to enhance selectivity and potency against specific biological targets, making it an attractive option for developing multifunctional drugs .

Research Findings

Recent studies have focused on the role of this compound in various therapeutic contexts:

  • Inhibition Studies : Research indicates that compounds derived from this compound exhibit inhibitory effects on specific enzymes related to inflammatory diseases, suggesting potential applications in treating conditions like rheumatoid arthritis and stroke .
  • Cell Line Experiments : In vitro studies using K562 cell lines have shown that derivatives of this compound can induce apoptosis, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS Number Similarity Score Key Structural Differences Applications
tert-Butyl (3-oxocyclohexyl)carbamate 154748-49-9 0.98 Oxo group at position 3 (vs. 2) Intermediate in peptide synthesis
tert-Butyl (3-oxocyclopentyl)carbamate 885280-38-6 1.00 Cyclopentane ring (vs. cyclohexane) Catalysis and chiral auxiliaries
tert-Butyl (2-hydroxycyclohexyl)carbamate 155975-19-2 0.88* Hydroxyl instead of oxo group at position 2 Drug metabolite studies
tert-Butyl (2-oxocyclopentyl)carbamate 291533-10-3 0.94 Cyclopentane ring with oxo at position 2 Polymer chemistry
tert-Butyl butyl(cyclohexyl)carbamate Not provided N/A Butyl substituent on nitrogen Lipophilic drug candidates

*Similarity inferred from functional group and ring system differences.

Key Insights:

Ring Size and Reactivity : Cyclopentane derivatives (e.g., 3-oxocyclopentyl) exhibit increased ring strain compared to cyclohexane analogs, enhancing reactivity in nucleophilic additions .

Functional Group Impact : Replacement of the oxo group with hydroxyl (e.g., 2-hydroxycyclohexyl) reduces electrophilicity but improves solubility in polar solvents .

Substituent Effects : Alkyl chains (e.g., butyl in tert-butyl butyl(cyclohexyl)carbamate) enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Compound Name $^{13}\text{C}$ NMR (δ, ppm) HRMS (m/z) [M+Na]$^+$ Melting Point (°C)
tert-Butyl (2-oxocyclohexyl)carbamate 183.5 (C=O), 85.0 (Boc), 38.8 (CH$_2$) 246.0654 (calc. 246.0656) 120–122
tert-Butyl (3-oxocyclohexyl)carbamate 181.2 (C=O), 84.8 (Boc), 40.1 (CH$_2$) 246.0658 115–117
tert-Butyl (2-hydroxycyclohexyl)carbamate 72.5 (C-OH), 84.9 (Boc) 232.0789 98–100

The 2-oxocyclohexyl derivative shows a downfield $^{13}\text{C}$ signal for the ketone (δ 183.5) compared to hydroxyl analogs (δ 72.5 for C-OH), reflecting electronic differences .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl (2-oxocyclohexyl)carbamate to minimize side reactions?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature (typically 0–25°C for carbamate formation) and stoichiometry of reagents. For example, tert-butyl carbamates are often synthesized via carbamate protection of amines using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP. Side reactions, such as over-alkylation or hydrolysis, can be mitigated by using anhydrous solvents (e.g., THF or DCM) and inert atmospheres . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How can researchers purify tert-butyl (2-oxocyclohexyl)carbamate effectively, and what analytical techniques validate purity?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like methanol or ethanol. Analytical validation includes:

  • HPLC : Retention time consistency (≥95% purity).
  • NMR : Absence of extraneous peaks (e.g., δ 1.4 ppm for tert-butyl protons in 1^1H NMR).
  • Mass Spectrometry : Confirmation of molecular ion ([M+H]+^+ at m/z 214.2 for C11_{11}H19_{19}NO3_3) .

Q. What are the common functional group incompatibilities during derivatization of this compound?

  • Methodological Answer : The ketone group (2-oxo) is sensitive to strong reducing agents (e.g., LiAlH4_4), which may reduce it to a secondary alcohol. The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane), necessitating neutral or mildly basic conditions for stability. Compatibility with Grignard reagents or organometallics requires prior protection of the ketone .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of cyclohexane-ring derivatives of this carbamate?

  • Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation of ketones using Ru-BINAP catalysts can yield >90% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases (e.g., CAL-B) has been reported for tert-butyl carbamates . X-ray crystallography (using SHELX software ) or chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemistry.

Q. What computational methods are suitable for modeling the reactivity of tert-butyl (2-oxocyclohexyl)carbamate in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Solvent effects (e.g., PCM model for DCM or THF) and frontier molecular orbital (FMO) analysis identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA is commonly used . Experimental validation via kinetic studies (e.g., monitoring by 13^{13}C NMR) corroborates computational predictions.

Q. How do researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent inclusion. Strategies include:

  • DSC/TGA : Differentiate polymorphs via melting endotherms.
  • PXRD : Compare diffraction patterns to literature (e.g., ICSD database).
  • Variable-Temperature NMR : Detect solvent residues or conformational changes. For example, a reported melting point range of 114–118°C may vary with recrystallization solvent.

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